molecular formula C19H23N5O B5234490 6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine

6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B5234490
M. Wt: 337.4 g/mol
InChI Key: XMZDCYHBSNQALP-UHFFFAOYSA-N
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Description

6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring, followed by further functionalization to introduce the pyrimidine moiety . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

What sets 6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine apart is its specific combination of functional groups and structural features

Properties

IUPAC Name

6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-23(2)19-13-18(20-14-21-19)16-7-4-6-15(12-16)17-8-10-24(22-17)9-5-11-25-3/h4,6-8,10,12-14H,5,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZDCYHBSNQALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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